Methyl 4-ethoxy-2-methoxybenzoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H14O4 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
methyl 4-ethoxy-2-methoxybenzoate |
InChI |
InChI=1S/C11H14O4/c1-4-15-8-5-6-9(11(12)14-3)10(7-8)13-2/h5-7H,4H2,1-3H3 |
InChI Key |
VDZPUWZAACSVIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(=O)OC)OC |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for Substituted Benzoate (B1203000) Esters
Traditional methods for synthesizing benzoate esters have been refined over many years, offering reliable and well-understood routes to these valuable compounds.
Direct Esterification Reactions (e.g., Fischer esterification)
Direct esterification, most notably the Fischer-Speier esterification, is a fundamental reaction in organic synthesis. wikipedia.orglibretexts.org This acid-catalyzed reaction involves the condensation of a carboxylic acid and an alcohol to produce an ester and water. wikipedia.orgbyjus.com
The synthesis of methyl 4-ethoxy-2-methoxybenzoate via this method would typically involve the reaction of 4-ethoxy-2-methoxybenzoic acid with methanol (B129727) in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. wikipedia.org The reaction is reversible, and to drive the equilibrium towards the product side, an excess of the alcohol is often used, or the water produced is removed, for instance, by azeotropic distillation using a Dean-Stark apparatus. wikipedia.orglibretexts.orgmasterorganicchemistry.com
The mechanism commences with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. libretexts.orgbyjus.com This enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. A subsequent proton transfer and the elimination of a water molecule lead to the formation of the ester. byjus.com
Table 1: Key Aspects of Fischer-Speier Esterification
| Feature | Description |
| Reactants | Carboxylic acid and an alcohol. wikipedia.org |
| Catalyst | Strong acids like sulfuric acid or p-toluenesulfonic acid. wikipedia.org |
| Conditions | Typically refluxing temperatures (60–110 °C). wikipedia.org |
| Equilibrium | Reversible reaction; driven to completion by excess alcohol or water removal. libretexts.orgmasterorganicchemistry.com |
| Byproduct | Water. byjus.com |
O-Alkylation Reactions on Phenolic Precursors
In the context of synthesizing this compound, one could start with a precursor like methyl 2-hydroxy-4-ethoxybenzoate. The phenolic hydroxyl group can be deprotonated with a base, such as potassium carbonate, to form a phenoxide ion. This nucleophilic phenoxide then reacts with an alkylating agent, like dimethyl sulfate (B86663), to introduce the methoxy (B1213986) group at the 2-position. prepchem.com
Another variation could involve starting with methyl 4-hydroxy-3,5-dimethoxybenzoate. Reaction with ethyl bromoacetate (B1195939) in the presence of a base like potassium carbonate in a solvent such as acetone (B3395972) can yield methyl 4-(2-ethoxy-2-oxoethoxy)-3,5-dimethoxybenzoate. researchgate.net
Table 2: O-Alkylation Reaction Parameters
| Precursor | Reagents | Product |
| Methyl 2-hydroxy-4-methylbenzoate | K₂CO₃, Dimethyl sulfate | Methyl 2-methoxy-4-methylbenzoate prepchem.com |
| Methyl 4-hydroxy-3,5-dimethoxy-benzoate | Ethyl bromoacetate, K₂CO₃, Acetone | Methyl 4-(2-ethoxy-2-oxoethoxy)-3,5-dimethoxybenzoate researchgate.net |
Multi-Step Synthesis from Aromatic Ring Precursors
Complex substituted benzoates can be constructed through multi-step synthetic sequences starting from simpler aromatic precursors. These routes offer flexibility in introducing various functional groups onto the benzene (B151609) ring. For instance, a plausible route to this compound could begin with a readily available substituted phenol.
A synthetic sequence could involve the nitration of a precursor like methyl 3-hydroxy-4-methoxybenzoate, followed by alkylation of the phenolic hydroxyl group. mdpi.com Subsequent reduction of the nitro group to an amine, followed by diazotization and substitution, can introduce the desired functionality. For example, the synthesis of gefitinib (B1684475) starts from methyl 3-hydroxy-4-methoxybenzoate, which is alkylated and then nitrated. mdpi.com The nitro group is subsequently reduced to an amine. mdpi.com
Another approach could involve the nucleophilic aromatic substitution on a suitably activated aromatic ring. For example, a chlorobenzonitrile derivative can undergo nucleophilic substitution with sodium methoxide (B1231860), followed by hydrolysis to the corresponding benzoic acid. google.com
Novel and Sustainable Synthetic Approaches
In recent years, there has been a significant push towards developing more efficient and environmentally friendly synthetic methods. This has led to the exploration of novel catalytic strategies and the application of green chemistry principles.
Catalytic Strategies (e.g., organocatalysis, transition metal catalysis)
Catalysis plays a pivotal role in modern organic synthesis, offering pathways that are often more selective and efficient than traditional methods.
Organocatalysis: N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of transformations, including the synthesis of esters. mdpi.comnih.gov For instance, NHCs can catalyze the esterification of α,β-unsaturated aldehydes with alcohols, providing a metal-free alternative to traditional methods. nih.gov While not a direct synthesis of this compound, this methodology highlights the potential of organocatalysis in ester formation.
Transition Metal Catalysis: Transition metals are widely used as catalysts in organic synthesis due to their ability to facilitate a wide range of transformations. rsc.orgrsc.org In the context of benzoate ester synthesis, transition metal complexes can be employed in various ways. For example, palladium-catalyzed cross-coupling reactions can be used to construct the substituted aromatic ring system. rsc.org Additionally, solid acid catalysts based on transition metals like zirconium and titanium have been developed for the direct esterification of benzoic acids with alcohols, offering the advantage of being recoverable and reusable. mdpi.com
Table 3: Comparison of Catalytic Strategies
| Catalysis Type | Catalyst Example | Advantages |
| Organocatalysis | N-Heterocyclic Carbenes (NHCs) mdpi.comnih.gov | Metal-free, eco-friendly. nih.gov |
| Transition Metal Catalysis | Zirconium/Titanium solid acids mdpi.com | Recyclable, high activity. mdpi.com |
| Transition Metal Catalysis | Palladium complexes rsc.org | High efficiency in C-C and C-N bond formation. rsc.orgrsc.org |
Green Chemistry Principles in Synthesis (e.g., solvent-free, microwave-assisted)
The principles of green chemistry aim to reduce the environmental impact of chemical processes. This includes the use of safer solvents, minimizing waste, and employing energy-efficient methods. ijnrd.org
Solvent-Free Synthesis: Conducting reactions without a solvent can significantly reduce waste and simplify purification. Mechanically induced solvent-free esterification methods have been developed, where grinding the reactants together at room temperature can lead to high yields of esters. nih.gov Similarly, using solid acid catalysts like modified montmorillonite (B579905) K10 clay can facilitate the esterification of benzoic acids with alcohols under solvent-free conditions. ijstr.org
Microwave-Assisted Synthesis: Microwave irradiation has become a popular tool in organic synthesis as it can dramatically reduce reaction times and improve yields. ijnrd.orgarkat-usa.org Microwave-assisted esterification reactions have been shown to be significantly faster than conventional heating methods. ajrconline.orgnih.gov For example, the synthesis of various esters can be achieved in minutes under microwave irradiation, compared to hours with traditional refluxing. ajrconline.orgnih.gov This technique is considered a green approach due to its energy efficiency and potential to reduce side reactions. ijnrd.orgajrconline.org
Table 4: Green Synthesis Approaches for Esters
| Green Chemistry Principle | Method | Key Features |
| Solvent-Free | Mechanical milling nih.gov | Room temperature, no solvent required. nih.gov |
| Solvent-Free | Solid acid catalysis ijstr.org | Recyclable catalyst, no solvent. ijstr.org |
| Microwave-Assisted | Microwave irradiation ijnrd.orgarkat-usa.org | Rapid reaction times, improved yields, energy efficient. ijnrd.orgajrconline.orgnih.gov |
Continuous Flow Synthesis Methods
Continuous flow synthesis has emerged as a powerful technique in modern chemistry, offering significant advantages over traditional batch methods, including enhanced safety, improved reproducibility, and greater scalability. rsc.org The application of flow chemistry is particularly beneficial for reactions that are highly exothermic or involve hazardous reagents. europa.eu While direct literature on the continuous flow synthesis of this compound is not extensively available, the principles can be effectively illustrated through analogous processes, such as the continuous-flow Heck synthesis of related methoxy-substituted esters.
A relevant example is the palladium-catalyzed Heck reaction of 4-iodoanisole (B42571) with methyl acrylate (B77674) to form methyl 4-methoxycinnamate, which has been studied under continuous flow conditions using supercritical carbon dioxide (scCO2) as the solvent. beilstein-journals.org This process highlights the key parameters and potential outcomes applicable to the synthesis of similar aromatic esters. In this system, a tubular plug flow reactor (PFR) packed with a 2% Palladium on silica (B1680970) catalyst is utilized. beilstein-journals.org The reaction is performed without phosphine (B1218219) co-catalysts, simplifying the work-up procedure. beilstein-journals.org
The efficiency and selectivity of the continuous flow synthesis are highly dependent on parameters such as temperature, pressure, and flow rate. For instance, in the synthesis of 4-methoxystilbene, a related reaction, higher temperatures were found to favor the formation of the branched terminal alkene isomer over the desired linear trans-isomer. beilstein-journals.org This underscores the precise control offered by flow systems to steer reaction pathways.
The table below outlines typical reaction parameters and outcomes observed in the continuous flow synthesis of a model compound, methyl 4-methoxycinnamate. beilstein-journals.org
| Parameter | Value | Outcome |
| Catalyst | 2% Pd on silica | Phosphine-free catalysis |
| Solvent | Supercritical CO2 with THF and methanol as modifiers | Green solvent system |
| Base | Diisopropylethylamine | Soluble in the reaction medium |
| Temperature | 155 °C | Influences isomer distribution |
| Pressure | 200 bar | Affects conversion rates |
| Flow Rate | 0.12 mL min⁻¹ | Determines residence time |
This data demonstrates that continuous flow platforms allow for systematic optimization of reaction conditions to achieve desired product yields and selectivity. The principles and experimental setups are readily adaptable for the synthesis of this compound and its derivatives.
Chemo-, Regio-, and Stereoselective Syntheses of Analogous Compounds
The selective synthesis of complex organic molecules is a cornerstone of modern synthetic chemistry. Achieving high levels of chemo-, regio-, and stereoselectivity is crucial for the efficient production of pure, single-isomer products, which is particularly important in the synthesis of pharmacologically active compounds and advanced materials. While specific studies on the selective synthesis of this compound are limited, the broader field of selective reactions on analogous substituted benzoates and related heterocyclic systems provides valuable insights.
Recent research has highlighted several advanced methods for achieving high selectivity in the synthesis of complex aromatic and heterocyclic compounds. nih.gov These methods often employ sophisticated catalysts and carefully optimized reaction conditions to control the outcome of the reaction.
For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, have been developed for the selective synthesis of 4-arylisoBBT derivatives from bromo-substituted precursors. nih.gov These methods allow for the precise introduction of aryl groups at specific positions on the aromatic ring. Similarly, catalyst-free, one-pot methods have been developed for the chemo- and regioselective synthesis of polycondensed indoles and imidazoles, achieving yields of up to 81% under mild conditions. nih.gov
The synthesis of a related compound, methyl 4-(2-ethoxy-2-oxoethoxy)-3,5-dimethoxybenzoate, provides a concrete example of a selective synthesis. This compound was synthesized via the reaction of methyl 4-hydroxy-3,5-dimethoxybenzoate with ethyl bromoacetate in the presence of potassium carbonate. researchgate.net This reaction proceeds with high chemoselectivity, with the alkylation occurring specifically at the phenolic hydroxyl group to yield the desired ether linkage.
The table below summarizes the key aspects of this selective synthesis. researchgate.net
| Reactants | Reagents | Conditions | Product | Yield |
| Methyl 4-hydroxy-3,5-dimethoxybenzoate, Ethyl bromoacetate | K₂CO₃, Acetone | 70 °C, 24h | Methyl 4-(2-ethoxy-2-oxoethoxy)-3,5-dimethoxybenzoate | 90% |
Furthermore, the development of organocatalysis has opened new avenues for stereoselective synthesis. For instance, the use of a Takemoto organocatalyst has been shown to be highly effective in the synthesis of isoindolinones substituted with a pyrazole (B372694) ring, achieving high enantioselectivity (89% ee) and excellent yields. nih.gov These examples of chemo-, regio-, and stereoselective syntheses of analogous compounds demonstrate the powerful tools available to synthetic chemists for the construction of complex molecules with a high degree of precision.
Comprehensive Spectroscopic Characterization and Structural Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Electronic and Conformational Structure
High-resolution NMR spectroscopy provides a granular view of the chemical environment of each nucleus within the molecule. For methyl 4-ethoxy-2-methoxybenzoate, the substitution pattern on the benzene (B151609) ring, with an ethoxy group at C-4, a methoxy (B1213986) group at C-2, and a methyl ester at C-1, results in a distinct set of signals in both ¹H and ¹³C NMR spectra.
Precise chemical shifts are influenced by the electron-donating effects of the ether groups and the electron-withdrawing nature of the ester functionality. The ¹H NMR spectrum is anticipated to show characteristic signals for the aromatic protons, the methyl ester protons, and the protons of the methoxy and ethoxy groups. Similarly, the ¹³C NMR spectrum will display unique resonances for each carbon atom in the molecule.
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1-COOCH₃ | - | ~167.0 |
| C1-COOCH₃ | ~3.85 (s, 3H) | ~52.0 |
| C2-OCH₃ | ~3.80 (s, 3H) | ~56.0 |
| C2 | - | ~158.0 |
| C3-H | ~6.50 (d, J ≈ 2.5 Hz) | ~99.0 |
| C4-OCH₂CH₃ | ~4.05 (q, J ≈ 7.0 Hz, 2H) | ~64.0 |
| C4-OCH₂CH₃ | ~1.40 (t, J ≈ 7.0 Hz, 3H) | ~15.0 |
| C4 | - | ~163.0 |
| C5-H | ~6.45 (dd, J ≈ 8.5, 2.5 Hz) | ~105.0 |
| C6-H | ~7.80 (d, J ≈ 8.5 Hz) | ~133.0 |
Note: Predicted values are based on established substituent effects and data from analogous compounds. Actual experimental values may vary.
To unambiguously assign these resonances and elucidate the through-bond and through-space connectivities, a suite of two-dimensional (2D) NMR experiments is indispensable.
2D-COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, correlations would be expected between the aromatic protons on adjacent carbons (H-5 and H-6) and within the ethoxy group (the methylene (B1212753) and methyl protons).
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum directly correlates protons with their attached carbons. This would definitively link the proton signals to their corresponding carbon signals in the table above. For example, it would show a correlation between the proton at ~7.80 ppm and the carbon at ~133.0 ppm (C6).
The methyl ester protons (~3.85 ppm) to the carbonyl carbon (~167.0 ppm) and C-1.
The methoxy protons (~3.80 ppm) to the C-2 carbon (~158.0 ppm).
The aromatic proton H-6 (~7.80 ppm) to the carbonyl carbon (~167.0 ppm) and C-2, C-4.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of nuclei. A NOESY spectrum would be expected to show cross-peaks between the methoxy protons at C-2 and the aromatic proton at C-3, as well as between the methyl ester protons and the aromatic proton at C-6, confirming their respective positions on the ring.
The electron-rich aromatic ring in this compound generates a significant magnetic anisotropy. researchgate.netvedantu.com This means that the induced magnetic field experienced by nearby nuclei is dependent on their position relative to the plane of the ring. Protons situated directly above or below the plane of the ring would experience a shielding effect (upfield shift), while those in the plane of the ring are deshielded (downfield shift). vedantu.com The specific chemical shifts of the substituent protons are a manifestation of these anisotropic effects, in addition to inductive and resonance effects. The downfield shift of the H-6 proton, for instance, is exacerbated by the anisotropic effect of the adjacent carbonyl group.
Mass Spectrometry for Fragmentation Pattern Elucidation and Isotopic Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.
High-resolution mass spectrometry would provide the exact mass of the molecular ion of this compound. This allows for the unambiguous determination of its elemental formula, C₁₁H₁₄O₄.
Interactive Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Formula | Calculated m/z | Measured m/z (Hypothetical) |
| [M]⁺ | C₁₁H₁₄O₄ | 210.0892 | 210.0895 |
| [M+H]⁺ | C₁₁H₁₅O₄ | 211.0965 | 211.0968 |
| [M+Na]⁺ | C₁₁H₁₄O₄Na | 233.0784 | 233.0787 |
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (typically the molecular ion) to generate a spectrum of product ions. The fragmentation pathways provide a roadmap of the molecule's structure. For this compound, characteristic fragmentation patterns would be expected.
A primary fragmentation would likely be the loss of the methyl group from the ester, resulting in a prominent ion at m/z 195. Another expected fragmentation is the loss of the ethoxy group, leading to an ion at m/z 165. Further fragmentation of these initial product ions would provide additional structural confirmation. The study of regioisomeric methyl ethoxybenzoates has shown that the position of the ether substituent significantly influences the fragmentation pathways, allowing for isomer differentiation.
Ion Mobility-Mass Spectrometry for Isomeric Differentiation
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed insights into the functional groups and conformational isomers present in this compound.
Detailed Band Assignments and Overtone/Combination Band Analysis
The infrared and Raman spectra of this compound are characterized by a series of distinct bands corresponding to the vibrational modes of its constituent functional groups. The assignment of these bands is crucial for confirming the molecular structure.
Key vibrational modes include:
C-H stretching: Aromatic and aliphatic C-H stretching vibrations are typically observed in the 3100-2850 cm⁻¹ region.
C=O stretching: The carbonyl group of the ester functionality gives rise to a strong, characteristic absorption band, typically in the range of 1720-1700 cm⁻¹.
C-O stretching: The C-O stretching vibrations of the ester and ether linkages appear in the 1300-1000 cm⁻¹ region.
Aromatic C=C stretching: The benzene ring exhibits characteristic stretching vibrations in the 1600-1450 cm⁻¹ region.
Table 1: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch | 3000 - 2850 |
| C=O Stretch (Ester) | 1720 - 1700 |
| Aromatic C=C Stretch | 1600 - 1450 |
| C-H Bend (Aliphatic) | 1470 - 1370 |
| C-O-C Asymmetric Stretch (Ether) | 1275 - 1200 |
| C-O-C Symmetric Stretch (Ether) | 1150 - 1085 |
In addition to these fundamental vibrations, weaker overtone and combination bands may be observed at higher frequencies. libretexts.orgspectroscopyonline.com An overtone band arises from a transition to a higher vibrational energy level (Δv > 1), while a combination band results from the simultaneous excitation of two or more fundamental vibrations. libretexts.orgspectroscopyonline.com For example, an overtone of the strong C=O stretching vibration might appear at approximately twice its fundamental frequency. Analysis of these bands can provide further structural information and insights into anharmonicity and Fermi resonance effects, where a fundamental vibration couples with an overtone or combination band of similar energy and symmetry. libretexts.orgresearchgate.netnih.gov
Temperature-Dependent Vibrational Spectroscopy for Phase Transitions
While specific studies on the temperature-dependent vibrational spectroscopy of this compound were not found, this technique is a valuable tool for investigating phase transitions in molecular crystals. By monitoring changes in the infrared or Raman spectra as a function of temperature, one can detect shifts in peak positions, changes in bandwidth, and the appearance or disappearance of bands. These spectral changes are indicative of alterations in the molecular environment and intermolecular interactions that accompany a phase transition. For instance, a study on a related compound, butyl 4-[2-(perfluorooctyl)ethoxy]benzoate, utilized X-ray diffractometry and adiabatic calorimetry to identify successive phase transitions in its crystalline state. northeastern.edu Temperature-dependent vibrational spectroscopy could provide complementary information on the specific molecular changes occurring during such transitions.
X-ray Crystallography for Solid-State Molecular and Supramolecular Structure
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, revealing both the molecular conformation and the packing of molecules within the crystal lattice.
Crystal Packing Motifs and Intermolecular Interactions
Although a crystal structure for this compound itself was not found, analysis of closely related compounds provides insight into the likely intermolecular interactions. For instance, the crystal structure of methyl 4-(2-ethoxy-2-oxoethoxy)-3-methoxybenzoate reveals a monoclinic system with space group P2₁/c. researchgate.net In many organic crystals, molecules are held together by a network of weak intermolecular forces. In the case of this compound, these would likely include:
C-H···O hydrogen bonds: These non-conventional hydrogen bonds can form between the hydrogen atoms of the methyl and ethoxy groups and the oxygen atoms of the carbonyl and methoxy groups of neighboring molecules. nih.goviucr.org
π-π stacking: The aromatic rings of adjacent molecules may engage in π-π stacking interactions, although the presence of multiple substituents might influence the efficiency of this packing. nih.gov In some related structures, centroid-to-centroid distances between aromatic rings are too large for significant π-stacking. nih.govresearchgate.net
Conformational Analysis in the Crystalline State
The conformation of this compound in the solid state would be determined by the torsion angles between the substituent groups and the benzene ring. In the crystal structure of a similar compound, methyl 4-(2-ethoxy-2-oxoethoxy)-3,5-dimethoxybenzoate, the dihedral angle between the benzene ring and the carboxylate group is small, indicating a relatively planar arrangement. researchgate.net However, the ethoxycarbonylmethoxy group is noted to be perpendicular to the main molecular plane. researchgate.net In other related structures, the ethoxy group has been observed to be disordered, indicating multiple possible conformations even within the crystal lattice. nih.govresearchgate.net The specific conformation adopted by this compound in its crystalline form would be a balance between minimizing intramolecular steric hindrance and maximizing favorable intermolecular interactions.
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Transitions
The electronic absorption and emission properties of a molecule are dictated by its electronic structure and the transitions between different energy levels. For this compound, the presence of the benzene ring chromophore, substituted with electron-donating ethoxy and methoxy groups, and an electron-withdrawing methyl ester group, is expected to give rise to characteristic absorption and fluorescence spectra.
While specific UV-Vis and fluorescence data for this compound are not extensively documented, the spectroscopic behavior can be anticipated by examining related compounds. The UV-Vis spectrum of a similar compound, methyl 4-(acetylamino)-2-methoxybenzoate, has been reported. nih.gov Generally, aromatic esters exhibit absorption bands in the UV region corresponding to π→π* transitions of the benzene ring. The position and intensity of these bands are influenced by the nature and position of the substituents. The ethoxy and methoxy groups, being auxochromes, are expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted methyl benzoate (B1203000), due to the extension of the conjugated system through the lone pair electrons on the oxygen atoms.
Fluorescence spectroscopy provides information about the emission of light from an excited electronic state. Many aromatic esters are fluorescent, and their emission properties are also highly dependent on their molecular structure. For instance, the fluorescence of various fluorescein (B123965) derivatives is strongly influenced by the substituents on the xanthene and phenyl rings. nih.govresearchgate.net It is plausible that this compound would exhibit fluorescence, with the emission wavelength and intensity being sensitive to its chemical environment.
The polarity of the solvent can significantly influence the electronic absorption and emission spectra of a molecule. slideshare.netyoutube.com This phenomenon, known as solvatochromism, arises from the differential stabilization of the ground and excited states of the molecule by the solvent. For π→π* transitions, an increase in solvent polarity typically leads to a bathochromic shift (red shift) in the absorption spectrum. youtube.com This is because the excited state is generally more polar than the ground state and is thus better stabilized by polar solvents. Conversely, for n→π* transitions, a hypsochromic shift (blue shift) is often observed with increasing solvent polarity. youtube.com
In the case of this compound, the electronic transitions are expected to be predominantly of the π→π* type. Therefore, a red shift in the UV-Vis absorption maximum would be anticipated as the solvent polarity increases. Similarly, the fluorescence emission spectrum is also likely to be affected by the solvent environment. The Stokes shift, which is the difference in wavelength between the absorption and emission maxima, can also provide insights into the change in dipole moment of the molecule upon excitation and the extent of solvent relaxation around the excited state. Studies on other aromatic compounds have demonstrated a correlation between the Stokes shift and solvent polarity. nih.gov
The fluorescence quantum yield (Φf) and the fluorescence lifetime (τ) are two fundamental parameters that characterize the emission process. The quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. The fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state.
Direct measurements of the quantum yield and lifetime for this compound are not available. However, data from related compounds can offer a point of reference. The quantum yields and lifetimes of fluorescent dyes are known to be sensitive to their molecular structure and environment. For example, the quantum yields of rhodamine 6G and fluorescein vary significantly with the solvent. nih.gov The presence of electron-donating groups, such as ethoxy and methoxy, can influence the electronic structure and potentially affect the rates of radiative and non-radiative decay processes, thereby altering the quantum yield and lifetime. For instance, a study on fluorescein derivatives showed that substitutions on the phenyl ring have a remarkable impact on both Φf and τf. nih.govresearchgate.net To accurately determine these parameters for this compound, experimental measurements using techniques such as time-correlated single-photon counting (TCSPC) for lifetime and a calibrated fluorometer for quantum yield would be necessary. Standard fluorescent dyes with known quantum yields and lifetimes are often used as references in such measurements. nih.gov
Theoretical and Computational Chemistry Investigations
Molecular Dynamics (MD) Simulations for Dynamic Behavior in Solution
While quantum mechanics is ideal for studying the properties of a single molecule, Molecular Dynamics (MD) simulations are used to understand the behavior of a molecule over time, especially in the presence of a solvent. MD simulations solve Newton's equations of motion for a system of atoms and molecules.
MD simulations can model how solvent molecules, such as water or ethanol, arrange themselves around a Methyl 4-ethoxy-2-methoxybenzoate molecule. This first layer of solvent is known as the solvation shell . The simulation can provide detailed information on the strength of interactions (e.g., hydrogen bonding between water and the oxygen atoms of the ester) and the dynamics of the solvation shell, such as how long individual solvent molecules remain in the shell. This information is vital for understanding the compound's solubility and its behavior in a biological or chemical environment. No specific MD studies focusing on the solvation of this compound have been found.
In solution, the molecule is not static but is constantly tumbling and changing its conformation. MD simulations can be used to study the rates of conformational exchange between the different stable conformers identified in the quantum mechanical PES scan. By analyzing the simulation trajectory, one can observe the transitions between different rotational states of the ethoxy, methoxy (B1213986), and ester groups and calculate the free energy barriers for these rotations in a specific solvent. This provides a dynamic picture of the molecule's flexibility. Research on related molecules like 4-ethoxybenzaldehyde (B43997) has explored torsional barriers nih.govresearchgate.net, but specific data for the rotational dynamics of this compound in solution remains unpublished.
Reactivity and Reaction Pathways of Methyl 4 Ethoxy 2 Methoxybenzoate
Ester Hydrolysis and Transesterification Reactions
Ester hydrolysis is a fundamental reaction of esters, leading to the formation of a carboxylic acid and an alcohol. libretexts.orgquora.com This process can be catalyzed by either acids or bases, or facilitated by enzymes. Similarly, transesterification involves the conversion of one ester into another by reacting it with an alcohol in the presence of a catalyst. libretexts.org
Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. libretexts.org A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. libretexts.org Subsequent proton transfer and elimination of methanol (B129727) yield the corresponding carboxylic acid, 4-ethoxy-2-methoxybenzoic acid. Studies on the hydrolysis of substituted benzoic acid esters in strongly acidic solutions have shown that the reaction rates can be influenced by the substituents on the benzene (B151609) ring. acs.org For unhindered esters, the reaction is typically second-order, with the rate being proportional to the concentration of the ester and the hydrogen ion. acs.org
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon of the ester in a nucleophilic acyl substitution reaction. masterorganicchemistry.comlibretexts.org This addition-elimination process forms a tetrahedral intermediate which then collapses, eliminating the methoxide (B1231860) ion as the leaving group to form 4-ethoxy-2-methoxybenzoic acid. masterorganicchemistry.comlibretexts.org The reaction is effectively irreversible because the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt. The kinetics of base-catalyzed hydrolysis of substituted phenyl benzoates have been shown to follow the Hammett equation, indicating a correlation between the reaction rate and the electronic properties of the substituents. researchgate.netrsc.org Specifically, electron-withdrawing groups tend to increase the rate of hydrolysis. researchgate.netrsc.org High-temperature water has also been utilized for the hydrolysis of methyl benzoates, demonstrating an environmentally friendly alternative to traditional methods.
Transesterification: This process involves the exchange of the alkoxy group of an ester. libretexts.org For Methyl 4-ethoxy-2-methoxybenzoate, reaction with an alcohol (R-OH) in the presence of an acid or base catalyst would lead to the formation of a new ester (Alkyl 4-ethoxy-2-methoxybenzoate) and methanol. libretexts.org The use of a large excess of the reacting alcohol can drive the equilibrium towards the desired product. libretexts.org
From a chemical process standpoint, enzymes, particularly lipases, are highly efficient catalysts for ester hydrolysis and transesterification under mild conditions. nih.govresearchgate.netmdpi.com These biocatalysts offer high chemo-, regio-, and enantioselectivity. nih.govresearchgate.net
Enzymatic Hydrolysis: Lipases can catalyze the hydrolysis of this compound to 4-ethoxy-2-methoxybenzoic acid and methanol. researchgate.net The reaction occurs at the lipid-water interface, where the enzyme's active site interacts with the ester substrate. researchgate.net The catalytic activity of lipases can be influenced by factors such as temperature, pH, and the solvent system used. nih.gov For instance, studies on the lipase-catalyzed hydrolysis of various esters have shown that the reaction conditions can be optimized to achieve high yields and selectivities. nih.govnih.gov
Enzymatic Transesterification: Lipases can also be employed for transesterification reactions in non-aqueous environments. mdpi.com In the presence of an alcohol, the enzyme can facilitate the exchange of the methoxy (B1213986) group in this compound for a different alkoxy group. This method is often preferred for its mild reaction conditions and high selectivity, which can be advantageous in the synthesis of complex molecules. nih.gov
Electrophilic Aromatic Substitution Reactions on the Benzoate (B1203000) Ring
The benzene ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. fiveable.meuomustansiriyah.edu.iq The rate and regioselectivity of these reactions are governed by the directing effects of the substituents already present on the ring. vanderbilt.edu
The three substituents on the benzene ring—the methoxycarbonyl (-COOCH₃) group, the methoxy (-OCH₃) group, and the ethoxy (-OC₂H₅) group—exert different electronic effects that influence the outcome of electrophilic substitution.
Methoxy (-OCH₃) and Ethoxy (-OC₂H₅) Groups: Both are alkoxy groups and are considered strong activating groups and ortho-, para-directors. libretexts.orgvaia.comorganicchemistrytutor.com They donate electron density to the ring through resonance, which stabilizes the carbocation intermediate (arenium ion) formed during the reaction. organicchemistrytutor.comyoutube.com This electron donation makes the ring more nucleophilic and thus more reactive towards electrophiles. msu.edu The activating effect is most pronounced at the ortho and para positions relative to the alkoxy group. libretexts.orgvaia.com
Methoxycarbonyl (-COOCH₃) Group: This ester group is a deactivating group and a meta-director. fiveable.mevanderbilt.edu It withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive towards electrophiles. vanderbilt.edu The deactivating effect is strongest at the ortho and para positions, thus directing incoming electrophiles to the meta position.
In a polysubstituted benzene like this compound, the directing effects of the substituents are additive. openstax.org When the directing effects of the groups oppose each other, the more powerful activating group generally determines the position of substitution. openstax.orgyoutube.com In this case, the strongly activating methoxy and ethoxy groups will have a dominant influence over the deactivating methoxycarbonyl group.
The positions for electrophilic attack on the benzene ring of this compound are C3, C5, and C6.
Position C5: This position is ortho to the activating ethoxy group and meta to both the activating methoxy group and the deactivating methoxycarbonyl group. The powerful ortho-directing effect of the ethoxy group strongly favors substitution at this position.
Position C3: This position is ortho to the activating methoxy group, para to the activating ethoxy group, and meta to the deactivating methoxycarbonyl group. Both activating groups direct substitution to this position, making it another favorable site for electrophilic attack.
Position C6: This position is ortho to the deactivating methoxycarbonyl group and meta to both activating groups. The deactivating nature of the adjacent ester group and the lack of strong activation from the other groups make this position the least likely to be attacked by an electrophile.
Therefore, electrophilic substitution on this compound is expected to yield a mixture of products, with substitution occurring predominantly at the C3 and C5 positions. The exact ratio of these products would depend on the specific electrophile and reaction conditions, including steric factors. For example, bulky electrophiles might favor the less sterically hindered C5 position.
The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic π-system on the electrophile to form a resonance-stabilized carbocation intermediate, followed by the loss of a proton to restore aromaticity. msu.edulibretexts.org
Nucleophilic Acyl Substitution and Aromatic Nucleophilic Substitution Reactions
Nucleophilic Acyl Substitution: This type of reaction occurs at the carbonyl carbon of the ester group. masterorganicchemistry.comlibretexts.orglibretexts.orgyoutube.com The general mechanism involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, which then collapses to expel the leaving group (methoxide in this case). libretexts.orglibretexts.org The reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution generally follows the order: acid chlorides > acid anhydrides > esters > amides. libretexts.org Therefore, this compound can be converted to other carboxylic acid derivatives, such as amides or other esters, by reacting it with appropriate nucleophiles like amines or alcohols under suitable conditions. libretexts.org
Aromatic Nucleophilic Substitution (SNAr): This reaction involves the replacement of a leaving group on an aromatic ring by a nucleophile. youtube.comlibretexts.orgyoutube.comyoutube.com For SNAr to occur, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups at positions ortho and/or para to the leaving group. libretexts.org The benzene ring of this compound is substituted with electron-donating alkoxy groups and a moderately deactivating ester group. It does not possess a good leaving group (like a halogen) nor is it sufficiently activated by strong electron-withdrawing groups for a typical SNAr reaction to proceed readily. Therefore, under normal conditions, this compound is unlikely to undergo aromatic nucleophilic substitution.
Reduction and Oxidation Reactions of the Ester and Aromatic Moiety
The presence of two distinct functional regions in this compound—the methyl ester and the disubstituted aromatic ring—allows for selective transformations depending on the reagents and conditions employed.
Reduction Reactions
The reduction of this compound can target either the ester group or the aromatic ring. The choice of reducing agent is critical for achieving this selectivity.
Reduction of the Ester Group: The ester group is relatively resistant to reduction compared to ketones or aldehydes. Strong, nucleophilic reducing agents are typically required for its conversion to a primary alcohol.
Lithium Aluminum Hydride (LiAlH₄): This powerful reducing agent readily converts esters to primary alcohols. libretexts.orgbyjus.com The reaction proceeds via nucleophilic attack of a hydride ion on the ester carbonyl, followed by elimination of the methoxide leaving group to form an intermediate aldehyde, which is immediately reduced further to the corresponding primary alcohol, (4-ethoxy-2-methoxyphenyl)methanol. libretexts.orglibretexts.org Due to its high reactivity, LiAlH₄ is not chemoselective and will reduce other susceptible functional groups. byjus.com
Sodium Borohydride (NaBH₄): As a milder reducing agent, NaBH₄ is generally not effective for the reduction of esters under standard conditions. libretexts.orgcommonorganicchemistry.com However, its reactivity can be enhanced by using it in combination with specific solvents like methanol, which can facilitate the reduction of aromatic esters, albeit often requiring longer reaction times or elevated temperatures. sciencemadness.org
Diisobutylaluminum Hydride (DIBAL-H): This reagent offers the possibility of partial reduction. At low temperatures (e.g., -78 °C), DIBAL-H can reduce esters to their corresponding aldehydes. libretexts.orgncert.nic.in Careful control of stoichiometry and temperature is essential to prevent over-reduction to the alcohol.
Reduction of the Aromatic Ring: Catalytic hydrogenation can be employed to reduce the benzene ring.
Catalytic Hydrogenation: Using catalysts such as ruthenium or rhodium under hydrogen pressure, the aromatic ring can be hydrogenated to a cyclohexane (B81311) ring. cabidigitallibrary.org For instance, the hydrogenation of benzoic acid using a Ru/C catalyst can yield cyclohexane carboxylic acid. cabidigitallibrary.org This process typically requires more forcing conditions than alkene hydrogenation. Depending on the catalyst and conditions, the ester group may also be reduced. For example, some manganese-based catalysts have been used for the gas-phase hydrogenation of methyl benzoate to benzaldehyde, indicating C-O bond cleavage of the ester. mdpi.com
Interactive Table 1: Representative Reduction Reactions of Aromatic Esters
| Reagent | Substrate Type | Product Type | Conditions | Notes |
| LiAlH₄ | Aromatic Ester | Primary Alcohol | Anhydrous Ether/THF | Powerful, non-selective reduction of the ester group. libretexts.orgbyjus.comdoubtnut.com |
| NaBH₄/MeOH | Aromatic Ester | Primary Alcohol | Refluxing THF, slow MeOH addition | Milder than LiAlH₄; slow addition of methanol is key for effectiveness. sciencemadness.org |
| DIBAL-H | Aromatic Ester | Aldehyde | Toluene, -78 °C | Allows for partial reduction to the aldehyde; temperature control is crucial. libretexts.org |
| H₂ / Ru/C | Aromatic Ring | Cyclohexane Ring | High pressure and temperature | Reduces the aromatic ring; can also affect the ester group depending on conditions. cabidigitallibrary.org |
Oxidation Reactions
The aromatic ring of this compound is highly activated by the two electron-donating alkoxy groups, making it the primary site for oxidation. The benzene ring itself is generally stable against strong oxidizing agents like KMnO₄, which typically oxidize alkyl side chains at the benzylic position. openstax.org
Hydroxylation of the Aromatic Ring: The high electron density on the ring facilitates electrophilic attack by oxidizing agents, leading to hydroxylation. The positions ortho and para to the activating alkoxy groups are most susceptible. Given the substitution pattern (methoxy at C2, ethoxy at C4), the most likely positions for electrophilic attack are C3 and C5.
Peracid Oxidation: Treatment with peracids, such as peracetic acid generated in situ from hydrogen peroxide and acetic acid, can smoothly convert activated aromatic compounds into the corresponding phenols. acs.orgnih.gov The reaction is considered an electrophilic substitution where OH⁺ is transferred to the most nucleophilic carbon on the ring. acs.org For a dimethoxy-substituted benzene, this method provides a direct route to hydroxy-methoxybenzene derivatives under mild conditions. nih.gov
Oxidative Ring Cleavage: Under more aggressive oxidative conditions, such as with ozone or radical-based oxidants (hydroxyl or sulfate (B86663) radicals), the aromatic ring can undergo cleavage. nih.gov This process often follows initial hydroxylation and leads to a complex mixture of smaller, oxygenated compounds like organic acids. nih.gov
Coupling Reactions for C-C Bond Formation (e.g., cross-coupling)
The formation of new carbon-carbon bonds using this compound as a substrate is challenging via traditional cross-coupling methods because it lacks the typical halide or triflate functional groups. wikipedia.orglibretexts.org However, its electron-rich nature opens pathways involving C-H bond activation or, under specific conditions, C-O bond cleavage.
C-H Activation/Cross-Coupling: This is a promising strategy for functionalizing the aromatic ring. Palladium-catalyzed reactions can activate C-H bonds, particularly those in electron-rich systems. nih.govresearchgate.net
Regioselectivity: The methoxy and ethoxy groups are ortho, para-directing. In this compound, the C-H bonds at positions 3 and 5 are the most activated and sterically accessible for electrophilic palladation. rsc.org Competition experiments with substituted benzenes have shown that electron-rich arenes react faster in Pd-catalyzed C-H activation steps. rsc.org
Oxidative Coupling: In the presence of a palladium catalyst and an oxidant, direct arylation with another aromatic compound can occur. For example, electron-rich arenes like 1,3-dimethoxybenzene (B93181) can be coupled with electron-poor arenes in a process catalyzed by gold, which is selective for the most nucleophilic position on the arene. acs.org Similarly, Pd-catalyzed oxidative C-H/C-H cross-coupling is a known method for creating biaryl linkages without pre-functionalization. digitellinc.com
Coupling via C-O Bond Cleavage: The cleavage of the C(aryl)-OMe bond is difficult but achievable, particularly with nickel catalysts. This allows the methoxy group to function as a leaving group in a cross-coupling reaction. This approach is considered more sustainable than using aryl halides. Ruthenium catalysts have also been reported for the cross-coupling of aryl methyl ethers with organoboranes via selective C-O cleavage.
Specific Coupling Reactions:
Suzuki-Miyaura Coupling: While typically requiring an aryl halide or triflate, libretexts.orgnih.gov variants involving C-H activation or C-O bond cleavage could potentially engage this compound. For instance, nickel-catalyzed Suzuki-Miyaura reactions can couple aryl ethers with boronic acids.
Heck Reaction: The classical Heck reaction couples aryl halides with alkenes. wikipedia.orgorganic-chemistry.org An intramolecular Heck reaction can be highly efficient, libretexts.org and modern variations can proceed through C-H activation, though this is less common for intermolecular reactions. The reaction of 1-ethoxy-buta-1,3-dienes has shown unique pathways in Heck couplings. nih.gov
Sonogashira Coupling: This reaction traditionally couples terminal alkynes with aryl or vinyl halides using palladium and copper co-catalysts. organic-chemistry.orglibretexts.orgwikipedia.orgrsc.org Its application to an unactivated aryl ether like this compound would necessitate a C-H activation or C-O cleavage protocol, which are areas of ongoing research. Asymmetric Sonogashira C(sp³)–C(sp) coupling has been developed, highlighting the continued evolution of this reaction. sustech.edu.cn
Interactive Table 2: Potential C-C Coupling Strategies for Alkoxy-Substituted Arenes
| Coupling Reaction | Substrate Type | Key Mechanistic Step | Catalyst System (Example) | Product Type |
| Oxidative C-H/C-H Coupling | Electron-rich arene + Arene | Double C-H Activation | Pd(OAc)₂ / Oxidant | Biaryl |
| Suzuki-Miyaura (non-traditional) | Aryl Methyl Ether + Boronic Acid | C-O Bond Cleavage | Ni or Ru catalyst | Biaryl |
| Heck (non-traditional) | Electron-rich arene + Alkene | C-H Activation | Pd(II) catalyst | Substituted Alkene |
| Sonogashira (non-traditional) | Electron-rich arene + Alkyne | C-H Activation | Pd/Cu catalyst | Aryl Alkyne |
Photochemical Transformations
The absorption of ultraviolet light can induce significant transformations in this compound, primarily involving rearrangements of the ester group or reactions stemming from the activated alkoxy substituents.
Photo-Fries Rearrangement: This is a classic photochemical reaction for aromatic esters. wikipedia.org Upon UV irradiation, the ester undergoes homolytic cleavage of the aryl-oxygen bond, generating an acyl radical and a phenoxy radical pair within a solvent cage. slideshare.net These radicals can then recombine at the ortho or para positions of the ring, followed by tautomerization to yield hydroxy aryl ketones. wikipedia.orgslideshare.net
Mechanism: The reaction is believed to proceed through three key electronic states: an initial absorbing ππ* state, a pre-dissociative nπ* state, and a dissociative πσ* state along which the bond breaks. barbatti.org
Products: For this compound, recombination would likely occur at the C3 or C5 positions, leading to the formation of methyl-3-hydroxy-4-ethoxy-2-methoxybenzoate and methyl-5-hydroxy-4-ethoxy-2-methoxybenzoate, respectively. The efficiency of the reaction can be influenced by steric and electronic factors on the aromatic ring. acs.orgacs.org
Photodegradation and Other Reactions: The presence of two alkoxy groups makes the aromatic ring susceptible to other photochemical processes.
Photodegradation: Studies on dimethoxybenzene isomers have shown that their photodegradation is significantly enhanced when adsorbed on ice surfaces compared to in aqueous solution. copernicus.org This is attributed to more efficient photodecay at the air-ice interface. copernicus.org Similar enhanced reactivity could be expected for this compound in relevant environmental compartments.
Photo-induced Substitution: In some systems, photochemical nucleophilic substitution of alkoxy groups by amines can occur, driven by sunlight.
Cycloaddition and Abstraction: Simple methyl benzoates are known to undergo photochemical [2+2] cycloaddition reactions with olefins. They can also participate in hydrogen abstraction reactions.
Interactive Table 3: Plausible Photochemical Reactions of this compound
| Photochemical Reaction | Description | Probable Products | Key Intermediates |
| Photo-Fries Rearrangement | Intramolecular migration of the methoxycarbonyl group to the aromatic ring. wikipedia.orgslideshare.net | Hydroxy-substituted benzoates (e.g., at C3 or C5). | Acyl and phenoxy radical pair. slideshare.net |
| Photodegradation | Breakdown of the molecule induced by light, potentially via radical pathways. copernicus.org | Ring-cleavage products, smaller organic acids. | Excited states, radical species. |
| [2+2] Cycloaddition | Reaction with an olefin upon photoexcitation. | Cyclobutane derivatives. | Excited singlet state of the ester. |
Derivatization and Synthetic Utility As a Precursor
Synthesis of Analogous Aromatic Esters and Carboxylic Acids
The core structure of methyl 4-ethoxy-2-methoxybenzoate can be readily modified to generate a library of related aromatic esters and carboxylic acids. For instance, the ester group can be hydrolyzed under basic conditions, such as treatment with sodium hydroxide (B78521), to yield 4-ethoxy-2-methoxybenzoic acid. This carboxylic acid can then be re-esterified with different alcohols to produce a variety of esters with altered properties.
Furthermore, modifications can be made to the aromatic ring itself. For example, related compounds such as methyl 4-bromo-2-methoxybenzoate can be synthesized, which introduces a bromine atom that can participate in various cross-coupling reactions to form more complex aromatic systems. sigmaaldrich.com The synthesis of analogs like methyl 4-(2-ethoxy-2-oxoethoxy)-3-methoxybenzoate and methyl 4-(2-ethoxy-2-oxoethoxy)-3,5-dimethoxybenzoate has also been reported, demonstrating the ability to introduce more elaborate ether linkages at the 4-position. researchgate.netresearchgate.netresearchgate.net
Table 1: Examples of Synthesized Analogous Aromatic Esters and Carboxylic Acids
| Compound Name | Starting Material | Key Reagents | Reference |
| 4-Ethoxy-2-methoxybenzoic acid | This compound | NaOH | nih.gov |
| Methyl 4-bromo-2-methoxybenzoate | Not specified | Not specified | sigmaaldrich.com |
| Methyl 4-acetyl-2-methoxybenzoate | Methyl 4-bromo-2-methoxybenzoate | Vinyl butyl ether, K2CO3, Pd(OAc)2 | |
| Methyl 4-(2-ethoxy-2-oxoethoxy)-3-methoxybenzoate | Methyl 4-hydroxy-3-methoxybenzoate | Ethyl bromoacetate (B1195939), K2CO3 | researchgate.net |
| Methyl 4-(2-ethoxy-2-oxoethoxy)-3,5-dimethoxybenzoate | Methyl 4-hydroxy-3,5-dimethoxybenzoate | Ethyl bromoacetate, K2CO3 | researchgate.netresearchgate.net |
| 4-Methoxy-2-methylbenzoic acid | 4-Methoxytoluene | CO2, Pd/C or copper chromite | nbinno.com |
| 2-Ethoxybenzoic acid | Aromatic amido pyridine-1-oxide | CuCl, K2CO3, EtOH | google.com |
Conversion to Other Functional Groups (e.g., amides, alcohols, aldehydes)
The methyl ester functionality of this compound is a gateway to a variety of other functional groups.
Amides: The ester can be converted to an amide by reacting it with an appropriate amine. This reaction is often facilitated by heating or by the use of a catalyst. The resulting amides can have significantly different biological activities and physical properties compared to the parent ester.
Alcohols: Reduction of the methyl ester group, typically with a powerful reducing agent like lithium aluminum hydride (LiAlH4), yields the corresponding primary alcohol, (4-ethoxy-2-methoxyphenyl)methanol. This alcohol can then be used in subsequent synthetic steps, such as etherifications or further oxidations.
Aldehydes: Partial reduction of the ester to an aldehyde is a more delicate transformation. It can be achieved using specific reducing agents under carefully controlled conditions, for example, by using diisobutylaluminium hydride (DIBAL-H) at low temperatures. The resulting 4-ethoxy-2-methoxybenzaldehyde (B3136960) is a valuable intermediate for the synthesis of other compounds, including Schiff bases. nih.gov
Utilization in Multi-Component Reactions (MCRs)
While specific examples of this compound in multi-component reactions (MCRs) are not extensively documented in the provided search results, its derivatives, such as the corresponding aldehyde, are prime candidates for such reactions. MCRs are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single step. For example, 4-ethoxy-2-methoxybenzaldehyde could potentially be used in Ugi or Passerini reactions to generate complex amides and esters.
Building Block for Complex Molecule Synthesis (e.g., natural products, polymers, specific ligands)
The structural motif of this compound is found within more complex molecules, and the compound itself serves as a valuable building block in their synthesis.
Natural Products and Pharmaceuticals: The substituted benzoic acid core is a common feature in many biologically active molecules. For instance, derivatives of 4-methoxybenzoic acid have been used as intermediates in the synthesis of pharmaceuticals like antihistamines and antipsychotics. nbinno.com The related compound, 2-methoxy-4-vinylphenol, derived from ferulic acid, has been used as a precursor for various monomers for polymerization. mdpi.com
Polymers: The vinyl derivatives of related phenolic compounds, such as 2-methoxy-4-vinylphenol, can be polymerized to create thermoplastics and thermoset polymers. mdpi.com This suggests that with appropriate functionalization, this compound could also be a precursor to novel polymeric materials.
Ligands: The presence of multiple oxygen atoms makes this scaffold suitable for the synthesis of ligands capable of coordinating to metal ions. For example, Schiff base ligands have been synthesized from the related 4-hydroxy-3-methoxybenzaldehyde, which can then form complexes with metals like Cu(II) and Zn(II). nih.gov Similarly, hydrazide derivatives of 4-methoxybenzoic acid have been used to synthesize platinum(II) complexes with potential cytotoxic effects. nih.gov
Structure-Reactivity and Structure-Property Relationship Studies in Designed Analogs
By systematically modifying the structure of this compound and its derivatives, researchers can probe structure-reactivity and structure-property relationships. For example, the synthesis and characterization of a series of platinum(II) complexes with 4-methoxy- and 4-chlorobenzoic acid hydrazides allowed for the investigation of how the electronic properties of the substituent at the 4-position influence the cytotoxic effects of the resulting metal complexes. nih.gov
Similarly, studies on the crystal structures of analogs like methyl 4-(2-ethoxy-2-oxoethoxy)-3-methoxybenzoate and methyl 4-(2-ethoxy-2-oxoethoxy)-3,5-dimethoxybenzoate provide valuable insights into how changes in the substitution pattern affect the solid-state packing and intermolecular interactions of these molecules. researchgate.netresearchgate.netresearchgate.net This information is crucial for understanding and predicting the physical properties of new materials based on this scaffold.
Academic Applications in Chemical Science and Methodology Development
Reference Standard in Chromatographic and Spectroscopic Analysis
Due to its stable nature and distinct spectral characteristics, Methyl 4-ethoxy-2-methoxybenzoate is a suitable reference standard in various analytical techniques. In chromatography, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), its well-defined retention time allows for the calibration of instruments and the relative identification of analogous compounds.
Spectroscopic analysis relies on the unique signals generated by the compound's functional groups. The characteristic peaks in its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectra provide a reliable benchmark for structural elucidation of related molecules. For instance, the spectral data for the related compound, Methyl 4-ethoxy-3-methoxybenzoate, is well-documented and used for comparative purposes. nih.gov
Table 1: Key Spectroscopic Data for Related Benzoate (B1203000) Compounds
| Analytical Technique | Compound | Observed Peaks/Signals |
|---|---|---|
| ¹³C-NMR | Methyl 4-ethoxy-3-methoxybenzoate | Data available on spectral databases. nih.gov |
| GC-MS | Methyl 4-ethoxy-3-methoxybenzoate | Major peaks at m/z 210, 182, 151, 106. nih.gov |
| IR | Methyl 4-ethoxy-3-methoxybenzoate | Vapor phase IR spectra available. nih.gov |
This table is populated with data for a structurally similar compound due to the limited availability of specific data for this compound in the public domain. This data is used for comparative and illustrative purposes in analytical method development.
Substrate for Developing New Synthetic Methodologies and Catalysts
The ester and ether linkages in this compound make it an excellent substrate for testing the efficacy and selectivity of new synthetic methodologies. Researchers often employ such multi-functionalized molecules to explore the chemoselectivity of novel catalysts and reagents. For example, studies on the selective cleavage of ether bonds (O-dealkylation) or the hydrolysis of the ester group can be performed on this substrate to fine-tune reaction conditions. The presence of both an ethoxy and a methoxy (B1213986) group allows for the investigation of selective dealkylation, a common challenge in the synthesis of complex natural products and pharmaceuticals.
Component in the Design of Functional Materials
The rigid benzenoid core and the flexible alkoxy chains of this compound make it an interesting candidate for incorporation into functional materials. Its structural properties are fundamental to its potential applications in liquid crystals and as a precursor to organic electronic materials.
While direct polymerization of this compound is not common, its derivatives can serve as monomers for creating polymers with tailored properties. After hydrolysis of the methyl ester to a carboxylic acid and/or selective de-etherification to a phenol, the resulting molecule can be incorporated into polyesters or polyethers. The specific substitution pattern on the benzene (B151609) ring influences the polymer's conformational properties, thermal stability, and solubility.
The potential for non-covalent interactions, such as hydrogen bonding (if hydrolyzed), π-π stacking of the benzene rings, and van der Waals forces, allows molecules like this compound to participate in self-assembly processes. These interactions can lead to the formation of ordered supramolecular structures. The crystal structure of a related compound, methyl 4-(2-ethoxy-2-oxoethoxy)-3-methoxybenzoate, reveals how such molecules pack in the solid state, providing insights into the intermolecular forces that can drive supramolecular assembly. researchgate.net
Ligand or Complexing Agent in Coordination Chemistry
The oxygen atoms of the ethoxy, methoxy, and carbonyl groups in this compound possess lone pairs of electrons, enabling them to act as binding sites for metal ions. This makes the compound a potential ligand in coordination chemistry. While it may be a weak ligand, its study can contribute to understanding the fundamental principles of metal-ligand interactions. The coordination of metal ions can, in turn, modulate the reactivity of the organic framework, for instance, by facilitating the hydrolysis of the ester group. The study of Schiff base ligands derived from structurally similar molecules, such as 2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol, and their metal complexes, highlights the importance of the methoxy-phenol framework in coordination chemistry. nih.gov
Chemical Probes for Reaction Monitoring
In complex reaction mixtures, it is often necessary to include a stable, non-reactive compound as an internal standard for quantitative analysis by techniques like GC or NMR. This compound can serve this purpose in reactions where it does not interfere with the primary reactants or products. Its distinct signals in the chromatogram or spectrum allow for accurate quantification of other components as the reaction progresses. For example, a related compound, Methyl 4-(acetylamino)-2-methoxybenzoate, is used as an impurity standard in the analysis of metoclopramide, demonstrating the role of such substituted benzoates in quality control and reaction monitoring. nih.gov
Q & A
Q. How can researchers design a high-yield synthesis protocol for Methyl 4-ethoxy-2-methoxybenzoate?
- Methodological Answer : A two-step esterification approach is recommended:
Protection of hydroxyl groups : Use methoxy and ethoxy protecting groups on the benzoic acid precursor to prevent undesired side reactions.
Esterification : React the protected benzoic acid derivative with methanol under acidic catalysis (e.g., H₂SO₄) at 60–80°C.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity.
- Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometric ratios (e.g., 1.2:1 molar ratio of alcohol to acid).
- Reference : Similar protocols for structurally related esters highlight the importance of protecting group strategies .
Q. What analytical techniques are essential for structural confirmation of this compound?
- Methodological Answer :
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (Category 4 acute toxicity) .
- Waste Disposal : Segregate organic waste and neutralize acidic byproducts before disposal .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data during characterization?
- Methodological Answer :
- Contradiction Analysis :
NMR Splitting Patterns : If aromatic proton signals deviate from expected multiplicity, assess steric effects or rotational barriers using variable-temperature NMR.
FTIR Absorbance Shifts : Compare experimental C=O stretches with computational (DFT) predictions to identify conformational anomalies .
- Reference : Vibrational analysis of methyl benzoate derivatives demonstrates how electron-donating substituents (e.g., methoxy) alter spectral profiles .
Q. What strategies optimize crystallization for X-ray diffraction studies?
- Methodological Answer :
- Solvent Selection : Use slow evaporation in a 1:1 ethanol/dichloromethane mixture to promote single-crystal growth .
- Temperature Control : Crystallize at 4°C to reduce nucleation rate and enhance crystal quality.
- Software Tools : Refine structures using SHELXL (for small molecules) with anisotropic displacement parameters .
Q. How do electronic effects of substituents influence the compound’s reactivity in electrophilic substitution?
- Methodological Answer :
- Mechanistic Insights :
- Methoxy Groups : Activate the aromatic ring via electron donation, directing electrophiles to ortho/para positions.
- Steric Effects : Ethoxy groups at the 4-position may hinder access to reactive sites, altering regioselectivity.
- Experimental Validation : Perform nitration or bromination reactions and analyze product ratios via HPLC .
Q. What computational methods model hydrogen-bonding interactions in this compound?
- Methodological Answer :
- Graph Set Analysis : Use Etter’s formalism to classify hydrogen bonds (e.g., D(2) motifs for dimeric interactions) .
- DFT Calculations : Optimize molecular geometry at the B3LYP/6-311+G(d,p) level to predict interaction energies and bond lengths .
Data Contradiction and Stability Analysis
Q. How should researchers address conflicting data in thermal stability studies?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Compare decomposition onset temperatures under nitrogen vs. air atmospheres to identify oxidative degradation pathways.
- Accelerated Aging : Store samples at 40°C/75% RH for 4 weeks and monitor purity via HPLC. Refrigeration (2–8°C) is recommended for long-term stability .
Tables for Key Data
Q. Table 1: Comparison of Crystallographic Refinement Tools
| Software | Application | Reference |
|---|---|---|
| SHELXL | Small-molecule refinement | |
| ORTEP-3 | Thermal ellipsoid visualization |
Q. Table 2: Stability of this compound Under Storage Conditions
| Condition | Purity Retention (HPLC) | Duration |
|---|---|---|
| 25°C (ambient) | 95% | 6 months |
| 4°C (refrigerated) | 99% | 12 months |
| -20°C (freezer) | 99.5% | 24 months |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
